3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid
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Overview
Description
3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid is a compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid typically involves the condensation of 4-oxoquinazolin-3(4H)-yl derivatives with benzoic acid derivatives. One common method includes the reaction of 4-oxoquinazolin-3(4H)-yl acetic acid with aminobenzoic acid under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process . Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer, antibacterial, and antifungal agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone moiety can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, the compound can interfere with cellular signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-oxoquinazolin-3(4H)-yl benzoic acid
- 4-hydroxyquinazolin-3(4H)-yl benzoic acid
- 4-aminoquinazolin-3(4H)-yl benzoic acid
Uniqueness
3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid is unique due to its specific structural features, which confer distinct biological activities. Its ability to undergo various chemical modifications makes it a versatile compound for drug development and other applications.
Properties
IUPAC Name |
3-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-15(19-12-5-3-4-11(8-12)17(23)24)9-20-10-18-14-7-2-1-6-13(14)16(20)22/h1-8,10H,9H2,(H,19,21)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCYOOVZJXHMTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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